3-(Chloromethyl)-2-methylpyridine hydrochloride
Overview
Description
3-(Chloromethyl)-2-methylpyridine hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-methylpyridine hydrochloride typically involves several steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate as the oxidizing agent.
Esterification: The 3-picolinic acid is then esterified with methanol under acidic conditions to produce methyl pyridine-3-carboxylate.
Reduction: The methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol.
Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-methylpyridine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products
Nucleophilic Substitution: Products include substituted pyridine derivatives with various functional groups.
Oxidation: Products include pyridine carboxylic acids and their derivatives.
Reduction: Products include methyl-substituted pyridine derivatives.
Scientific Research Applications
3-(Chloromethyl)-2-methylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-methylpyridine hydrochloride involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules with desired properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)pyridine hydrochloride
- 4-(Chloromethyl)pyridine hydrochloride
Uniqueness
3-(Chloromethyl)-2-methylpyridine hydrochloride is unique due to the presence of both a chloromethyl group and a methyl group on the pyridine ring. This structural feature imparts distinct reactivity and properties compared to other chloromethylpyridine derivatives. The position of the substituents on the pyridine ring influences the compound’s chemical behavior and its applications in synthesis and research.
Properties
IUPAC Name |
3-(chloromethyl)-2-methylpyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-7(5-8)3-2-4-9-6;/h2-4H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKFTPSEDAPSSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482089 | |
Record name | 3-(CHLOROMETHYL)-2-METHYLPYRIDINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58539-77-8 | |
Record name | 3-(CHLOROMETHYL)-2-METHYLPYRIDINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)-2-methylpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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